molecular formula C16H9Cl2NO2 B127077 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid CAS No. 148887-61-0

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B127077
CAS No.: 148887-61-0
M. Wt: 318.2 g/mol
InChI Key: METUEFNOMUIMQR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H9Cl2NO2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation and conventional heating methods. These derivatives, including amino and fluoro-substituted quinoline-4-carboxylic acid compounds, have shown significant anticancer activity. Studies demonstrate that many of these compounds are more potent than standard drugs like doxorubicin, particularly against various carcinoma cell lines. The anticancer properties are attributed to their ability to induce apoptotic DNA fragmentation and inhibit hTopoIIα, a key enzyme in DNA replication and cell division (Bhatt, Agrawal, & Patel, 2015).

Antiallergy Agents

Derivatives of this compound have been evaluated for their antiallergy activity. Structural modifications in these compounds have led to significant improvements in antiallergy properties. The optimal potency for intravenous activity was found with a carboxylic acid moiety at the 2 position, and esters of this acid were preferred for oral activity. Some derivatives exhibited activity comparable to disodium cromoglycate, a standard antiallergy medication (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Structural Analysis and Molecular Docking

The crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, a derivative of quinoline-3-carboxylic acid, have been thoroughly investigated. This study provides an in-depth structural analysis, crucial for understanding the molecular interactions and potential biological activities of such compounds (Polo-Cuadrado, Ferrer, Osorio, Brito, Cisterna, & Gutiérrez, 2021).

Synthesis of Novel Heterocyclic Systems

Research on the synthesis of various derivatives of this compound has led to the development of new fused pyrazine ring systems. These novel heterocyclic systems are synthesized through various chemical transformations, contributing to the expanding library of quinoline derivatives (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Antimalarial Activity

Quinoline derivatives have been tested for their in vitro antimalarial activity. Studies show that certain compounds within this class demonstrate significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential of quinoline derivatives as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

Antimicrobial and Antioxidant Properties

Some quinoline derivatives exhibit significant antimicrobial and antioxidant properties. These compounds, synthesized from quinoline-4-carboxylic acid derivatives, have been tested against various bacterial strains and have shown activity comparable to standard antimicrobial drugs. Their antioxidant properties further enhance their potential as therapeutic agents (Shankerrao, Bodke, & Mety, 2013).

Mechanism of Action

Result of Action

Some quinoline derivatives have been shown to have antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .

Action Environment

The action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion.

Future Directions

The future directions for “2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis methods and biological activities . The compound’s potential as a pharmacophore in medicinal chemistry suggests it could be used in the development of new drugs .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUEFNOMUIMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351272
Record name 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148887-61-0
Record name 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.